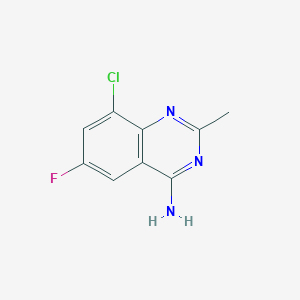
3-Aminoheptanedioic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoheptanedioic acid hydrochloride is an amino acid derivative with a molecular formula of C7H14ClNO4 It is a hydrochloride salt form of 3-aminoheptanedioic acid, which is characterized by the presence of both an amino group and a carboxyl group on a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminoheptanedioic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptanedioic acid, which is commercially available.
Amination: The heptanedioic acid undergoes amination to introduce the amino group. This can be achieved through a reaction with ammonia or an amine under suitable conditions.
Hydrochloride Formation: The resulting 3-aminoheptanedioic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Aminoheptanedioic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 3-aminoheptanedioic acid.
Reduction: Alcohol derivatives of 3-aminoheptanedioic acid.
Substitution: Alkylated or acylated derivatives of 3-aminoheptanedioic acid.
科学的研究の応用
3-Aminoheptanedioic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the study of metabolic pathways involving amino acids.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-aminoheptanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Aminoheptanedioic acid: Similar structure but with the amino group at a different position.
3-Aminopimelic acid: Another amino dicarboxylic acid with a similar backbone.
Uniqueness
3-Aminoheptanedioic acid hydrochloride is unique due to its specific positioning of the amino group on the heptane backbone, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different biological and chemical properties compared to its analogs.
特性
分子式 |
C7H14ClNO4 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
3-aminoheptanedioic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c8-5(4-7(11)12)2-1-3-6(9)10;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H |
InChIキー |
XKVXYXGIWKVCGW-UHFFFAOYSA-N |
正規SMILES |
C(CC(CC(=O)O)N)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)

![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)




![4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)
![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)
![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)


